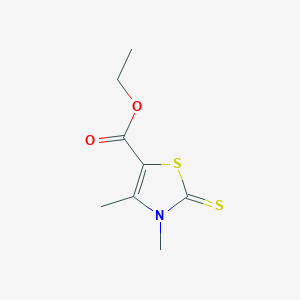

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate often involves multicomponent reactions, amination methods, and cyclization processes. For instance, Idhayadhulla et al. (2010) described the synthesis of a closely related compound through amination methods, providing insight into the synthesis route for similar thiazole derivatives (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and crystallographic methods. Cossar et al. (2018) detailed the crystal structure of a similar compound, showcasing the thioamide functional group, which is pivotal for understanding the structural dynamics of thiazole derivatives (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

- The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These syntheses contribute to the expansion of the chemical space available for the development of new pharmaceuticals and materials (Ahmed, 2003).

Medicinal Chemistry Applications

- The compound has been a key intermediate in the exploration of new chemical entities with potential antimicrobial activities. Studies have involved the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines containing the antipyrine moiety, exploring their antimicrobial evaluation against various pathogens (Abdelhamid & Afifi, 2010).

Material Science Applications

- In the field of materials science, the compound has been used in the synthesis of neutral complexes with tetracyanoquinodimethane (TCNQ), exploring their electronic properties and potential applications in the development of organic electronic materials (Toplak & Lorcy, 2002).

Chemical Synthesis Methodology

- The compound also plays a role in the development of new synthetic methodologies, such as the efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions. These methodologies contribute to the advancement of green chemistry principles by minimizing the use of harmful solvents (Yavari et al., 2008).

Structural Studies

- Research has been conducted on the crystal structure of related compounds to gain insights into their molecular configurations and to aid in the rational design of compounds with desired physical and chemical properties (Cossar et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLSMXDNJBTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)

![2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)

![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)

![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)